molecular formula C6H8N2Na2O5 B1521844 ADA disodium salt CAS No. 41689-31-0

ADA disodium salt

Cat. No. B1521844
CAS RN: 41689-31-0
M. Wt: 234.12 g/mol
InChI Key: UFJHJSRPIBTMAS-UHFFFAOYSA-L
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Description

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a biochemical compound with the molecular formula C6H8N2O5Na2 and a molecular weight of 234.12 . It is commonly used as a buffer component in protein isolation and characterization assays .


Molecular Structure Analysis

The linear formula of ADA disodium salt is H2NCOCH2N(CH2CO2Na)2 . The compound is a crystalline powder .


Physical And Chemical Properties Analysis

ADA disodium salt is a crystalline powder. It has a useful pH range of 6.0-7.2 and a pKa (25 °C) of 6.6 (Free acid). It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .

Scientific Research Applications

Biological Buffering

ADA disodium salt serves as an effective biological buffer, particularly in the pH range of 6.0 to 7.2 . Its buffering capacity makes it suitable for maintaining pH stability in biochemical assays and cell culture systems. This is crucial for experiments where pH fluctuations can lead to significant variations in biological activity.

Diagnostic Assay Manufacturing

Due to its buffering properties, ADA disodium salt is used in the manufacturing of diagnostic assays . It helps in stabilizing the environment, ensuring that the diagnostic reactions occur under optimal conditions, which is essential for the accuracy and reliability of test results.

Enzymatic Reactions Studies

ADA disodium salt is utilized in studying enzymatic reactions, especially those involving electron transfer . It can mimic physiological conditions, allowing researchers to observe and measure enzyme activities in a controlled setting, which is vital for understanding metabolic pathways and disease mechanisms.

Cellular Metabolism Research

In cellular metabolism research, ADA disodium salt is used to investigate metabolic pathways . Its role as a buffer helps in creating a stable environment for the study of cellular processes, providing insights into how cells utilize nutrients and convert them into energy.

Redox Biology

The compound’s ability to maintain a specific pH range is beneficial in redox biology studies . It supports the examination of oxidation-reduction reactions within cells, which are fundamental to understanding cellular respiration and energy production.

Pharmaceutical Development

ADA disodium salt is also employed in pharmaceutical development . Its buffering action is important in the formulation of drugs, ensuring that they remain stable and effective throughout their shelf life and when administered to patients.

Safety And Hazards

ADA disodium salt is generally safe to handle with appropriate precautions. Avoid dust formation, ingestion, and inhalation. In case of contact with skin or eyes, wash off with plenty of water. If swallowed, rinse mouth with water but do not induce vomiting . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHJSRPIBTMAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657462
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ADA disodium salt

CAS RN

41689-31-0
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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